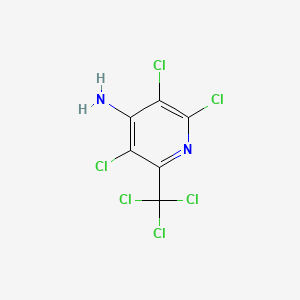

4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine

Vue d'ensemble

Description

4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine is a chemical compound with the molecular formula C6H2Cl6N2 and a molecular weight of 314.811 g/mol . It is characterized by the presence of three chlorine atoms and a trichloromethyl group attached to a pyridine ring, along with an amino group at the 4-position . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine typically involves the chlorination of 2-(trichloromethyl)pyridine derivatives. One common method includes the reaction of 2-(trichloromethyl)pyridine with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions . The reaction proceeds through electrophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of this compound .

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atoms on the pyridine ring and the trichloromethyl group participate in nucleophilic substitution under controlled conditions.

Halogen Replacement

The trichloromethyl group (-CCl₃) undergoes stepwise substitution with nucleophiles like amines, alkoxides, or thiols. For example:

-

Amination : Reacting with aqueous ammonia or primary/secondary amines yields derivatives with -NH₂, -NHR, or -NR₂ groups at the 2-position .

-

Alkoxylation : Treatment with sodium methoxide in methanol produces methoxymethyl analogs (e.g., 4-amino-3,5,6-trichloro-2-(methoxymethyl)pyridine) .

Ring Chlorine Substitution

The 3,5,6-chlorines exhibit lower reactivity but can be displaced under forcing conditions:

-

Hydrolysis : Heating with concentrated H₂SO₄ converts the trichloromethyl group to a carboxylic acid (-COOH) .

-

Aromatic Amination : Reaction with piperidine or morpholine replaces the 4-amino group with secondary amines .

Oxidation Pathways

-

Pyridine N-Oxide Formation : Treatment with H₂O₂ in trifluoroacetic acid (TFA) generates the corresponding N-oxide, enhancing solubility and altering electronic properties .

-

Trichloromethyl to Carboxylic Acid : Oxidative hydrolysis using H₂SO₄/HNO₃ converts -CCl₃ to -COOH (e.g., 4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid) .

Reduction Pathways

-

Dechlorination : LiAlH₄ or NaBH₄ selectively reduces C-Cl bonds, yielding partially dechlorinated products (e.g., 4-amino-3,6-dichloro derivatives) .

-

Trichloromethyl to Hydroxymethyl : NaBH₄ in aqueous ethanol reduces -CCl₃ to -CH₂OH, enabling further functionalization .

Acid-Catalyzed Hydrolysis

-

Ester Formation : Reacting with alcohols (e.g., methanol) in the presence of AgNO₃ produces methyl esters (e.g., methyl 4-amino-3,5,6-trichloropicolinate) .

-

Amide Formation : Treatment with NH₄OH yields carboxamide derivatives, which are intermediates for further modifications .

Base-Mediated Reactions

Functional Group Interconversion

The 2-position trichloromethyl group serves as a versatile handle for synthesizing diverse analogs:

Stability and Reaction Conditions

-

Thermal Stability : Decomposes above 160°C, releasing HCl gas .

-

pH Sensitivity : Hydrolyzes rapidly in strong acids (pH < 2) or bases (pH > 12), forming carboxylic acids or dechlorinated byproducts .

This compound’s reactivity profile underscores its utility in agrochemical synthesis (e.g., picloram derivatives) and as a scaffold for antimicrobial agents . Patent data confirms scalability, with yields exceeding 85% in optimized industrial processes .

Applications De Recherche Scientifique

4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine is a chlorinated pyridine derivative with the molecular formula C6H2Cl6N2 and a molecular weight of 314.81 g/mol. It has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is applied in various scientific fields.

Chemistry It is used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Biology The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine Research is ongoing to explore its potential as a lead compound for developing new drugs targeting specific diseases.

Industry It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains.

Bacterial Activity The compound has shown inhibitory effects against Escherichia coli, Staphylococcus aureus, and Mycobacterium luteum, with minimum inhibitory concentrations (MICs) reported as low as 3.9 µg/mL for certain derivatives.

Fungal Activity It has also been tested against fungi such as Candida tenuis and Aspergillus niger, demonstrating considerable antifungal properties.

The mechanism of action of this compound involves its interaction with specific biological targets, potentially acting as an enzyme inhibitor or modulator. The chlorinated structure may facilitate binding to active sites of enzymes involved in microbial metabolism, leading to disruption of their function.

Use as Pesticide

The compound is useful in pesticidal applications such as controlling nematocidal activity in soil . It can also modify and alter the growth of plants and plant parts and/or control the growth and killing of plants and plant parts .

Physico-chemical properties

4-amino-3,5,6-trichloro-2(functionally substituted methyl)pyridine compounds are white to light gray, beige, or yellow crystalline solids or liquids, generally of low to moderate solubility in water and of low to moderate or even high solubility in organic solvents such as acetone, xylene, ethanol, isopropyl alcohol, dimethylformamide, and dimethyl sulfoxide .

Other applications

Mécanisme D'action

The mechanism of action of 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes . For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3,5-Trichloro-6-(trichloromethyl)pyridine

- 3,5-Dichloro-2-(trichloromethyl)pyridine

- 2,3,5-Trichloropyridin-4-amine

Uniqueness

4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Activité Biologique

4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine (CAS No. 5005-62-9) is a chlorinated pyridine derivative with the molecular formula CHClN and a molecular weight of 314.81 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 314.81 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Low to moderate in water; high in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial and fungal strains. For instance:

- Bacterial Activity : The compound has shown inhibitory effects against Escherichia coli, Staphylococcus aureus, and Mycobacterium luteum with minimum inhibitory concentrations (MICs) reported as low as 3.9 µg/mL for certain derivatives .

- Fungal Activity : It has also been tested against fungi such as Candida tenuis and Aspergillus niger, demonstrating considerable antifungal properties .

The mechanism of action of this compound involves its interaction with specific biological targets, potentially acting as an enzyme inhibitor or modulator. The chlorinated structure may facilitate binding to active sites of enzymes involved in microbial metabolism, leading to disruption of their function.

Case Studies and Research Findings

- Antitumor Activity : In vitro studies have explored the cytotoxic effects of related compounds on cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). One study noted an IC50 value of 39.2 ± 1.7 μM for a derivative against MDA-MB-231 cells, indicating potential for further development as an anticancer agent .

- Agricultural Applications : As a nitrification inhibitor, it has been studied for its ability to reduce ammonia oxidation in agricultural soils, thereby enhancing nitrogen use efficiency in crops . This property is crucial for sustainable agricultural practices.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other trichloropyridine derivatives:

| Compound | Antimicrobial Activity | Antitumor Activity |

|---|---|---|

| This compound | Significant | Moderate |

| 2,3,5-Trichloro-6-(trichloromethyl)pyridine | Moderate | Limited |

| 3,5-Dichloro-2-(trichloromethyl)pyridine | Limited | Low |

Propriétés

IUPAC Name |

2,3,5-trichloro-6-(trichloromethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl6N2/c7-1-3(13)2(8)5(9)14-4(1)6(10,11)12/h(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJVZJNBTWPKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198194 | |

| Record name | 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5005-62-9 | |

| Record name | 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005005629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.